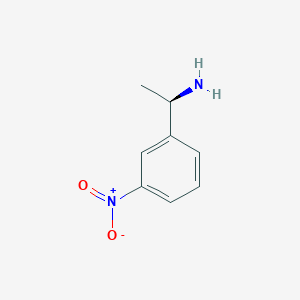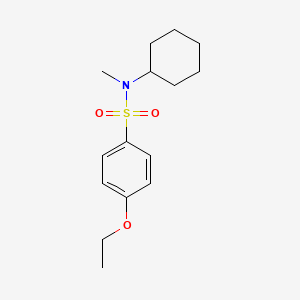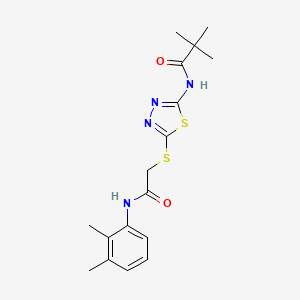
(R)-1-(3-nitrophenyl)ethanamine
描述
®-1-(3-nitrophenyl)ethanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group attached to the benzene ring and an amine group attached to the ethanamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-nitrophenyl)ethanamine typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 3-nitrophenylacetonitrile using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at elevated temperatures and pressures to achieve the desired reduction.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-nitrophenyl)ethanamine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is common in large-scale production.
化学反应分析
Types of Reactions
®-1-(3-nitrophenyl)ethanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 3-aminophenylethanamine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Oxidation: Formation of nitroso or nitro derivatives.
科学研究应用
®-1-(3-nitrophenyl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of ®-1-(3-nitrophenyl)ethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Nitrophenethylamine: Similar structure but lacks the chiral center.
3-Nitroaniline: Contains a nitro group on the benzene ring but has an amine group directly attached to the ring.
1-(3-Nitrophenyl)ethanol: Contains a hydroxyl group instead of an amine group.
Uniqueness
®-1-(3-nitrophenyl)ethanamine is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence its biological activity and interactions with molecular targets, making it distinct from other similar compounds.
属性
IUPAC Name |
(1R)-1-(3-nitrophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,9H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIBPONLEKDCPQ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid](/img/structure/B2548385.png)

![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548387.png)

![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2548390.png)

![4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine](/img/structure/B2548394.png)
![8-(4-chlorobenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2548395.png)
![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate](/img/structure/B2548396.png)
![2,4-diethyl 5-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2548398.png)
![2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid](/img/structure/B2548399.png)
![N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2548401.png)
![3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2548402.png)
